Diethyl(methyl)indigane
Description
Structure
2D Structure
Properties
CAS No. |
103680-40-6 |
|---|---|
Molecular Formula |
C5H13In |
Molecular Weight |
187.97 g/mol |
IUPAC Name |
diethyl(methyl)indigane |
InChI |
InChI=1S/2C2H5.CH3.In/c2*1-2;;/h2*1H2,2H3;1H3; |
InChI Key |
QMYLPCBJHHGADW-UHFFFAOYSA-N |
Canonical SMILES |
CC[In](C)CC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Diethyl(methyl)indigane Synthesis
The construction of the indane framework, a fused bicyclic system consisting of a benzene (B151609) ring and a cyclopentane (B165970) ring, can be achieved through various cyclization strategies. organic-chemistry.orgacs.org For a molecule like 1,1-diethyl-3-methylindane, the primary challenge lies in the controlled introduction of the three alkyl substituents at specific positions.
The synthesis would likely commence from a readily available substituted benzene derivative. A plausible starting material would be a propiophenone (B1677668) derivative which can be functionalized to introduce the necessary carbon atoms for the cyclopentane ring.
A potential synthetic route could start with the Friedel-Crafts acylation of a suitable aromatic substrate to introduce the initial keto group, followed by alpha-alkylation to introduce the methyl group. Subsequent reactions would build the five-membered ring.
Table 1: Potential Precursors and Intermediates
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| Propiophenone | C₆H₅C(O)CH₂CH₃ | Initial starting material |
| 2-Methylpropiophenone | C₆H₅C(O)CH(CH₃)CH₃ | Precursor after methylation |
While the name "indigane" might suggest the use of indium in the synthesis, organoindium chemistry is not typically the most direct route for the formation of the indane core. However, indium catalysts are known to be effective in certain organic transformations. For instance, indium-catalyzed reactions have been used for the synthesis of β,β-disubstituted indanones through a tandem addition-hydroarylation-decarboxylation sequence. acs.org
A more common approach involves transition metal catalysis, particularly with palladium or nickel. organic-chemistry.orgacs.org These catalysts are highly effective in promoting the C-C bond formations necessary for the cyclization to form the indane ring. For example, palladium-catalyzed intramolecular C-H alkylation can be used to form the five-membered ring from a suitably substituted alkyl halide. organic-chemistry.org
For a compound like 1,1-diethyl-3-methylindane, which contains a stereocenter at the C3 position, achieving stereoselectivity is a key challenge. Asymmetric catalysis using chiral ligands on transition metals can be employed to favor the formation of one enantiomer over the other. nih.gov
Regioselectivity, the control of which position on the aromatic ring undergoes reaction, is typically controlled by the directing effects of the substituents already present on the ring. In the synthesis of substituted indanes, Friedel-Crafts type cyclizations are a common method where the regioselectivity is governed by the electronic properties of the aromatic ring. researchgate.net
Scaling up the synthesis of complex organic molecules from laboratory bench scale to larger research production requires careful consideration of several factors. These include the cost and availability of starting materials, the safety of the reaction conditions, and the efficiency of the purification methods. For instance, chromatographic purification, which is common in the lab, may not be feasible for large-scale production, necessitating the development of crystallization or distillation-based purification protocols. The use of hazardous reagents would also need to be minimized or replaced with safer alternatives.
Reaction Mechanisms and Pathways
Understanding the reaction mechanisms is fundamental to optimizing the synthesis and controlling the formation of byproducts.
The formation of the indane ring via an intramolecular Friedel-Crafts reaction is a classic example. This reaction proceeds through the formation of a carbocation intermediate, which then attacks the aromatic ring in an electrophilic aromatic substitution reaction.
Table 2: Mechanistic Steps in Friedel-Crafts Cyclization
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Carbocation Formation | The alcohol precursor is protonated by a strong acid, followed by the loss of water to form a carbocation. | Oxonium ion, Carbocation |
| 2. Electrophilic Attack | The carbocation attacks the electron-rich aromatic ring. | Sigma complex (Wheland intermediate) |
The stability of the carbocation intermediate and the electronic nature of the aromatic ring play a crucial role in the rate and success of the cyclization. Detailed mechanistic studies might involve kinetic analysis, isotopic labeling experiments, and computational modeling to elucidate the transition states and intermediates.
Kinetic and Thermodynamic Studies of Reaction Progress
The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and mechanism of chemical transformations involving organoindium compounds. While comprehensive kinetic and thermodynamic data for every specific trialkylindium species are not always available, studies on related systems offer valuable benchmarks.
Kinetic analyses of reactions involving organometallic species are crucial for optimizing reaction conditions and understanding the sequence of elementary steps. Techniques such as initial rate studies, in-situ monitoring by spectroscopy (e.g., NMR), and computational modeling are employed. For instance, in palladium-catalyzed reactions where organometallic reagents are used, kinetic studies can help identify the turnover-limiting step. nih.gov An Eyring analysis, which plots the natural logarithm of the reaction rate constant divided by temperature (ln(k/T)) against the inverse of temperature (1/T), can determine the activation parameters of a reaction.
Table 1: Representative Activation Parameters from an Eyring Analysis of a Catalytic Reaction This table is illustrative, based on data for a palladium-catalyzed formylation, to demonstrate the type of data obtained from kinetic studies.
| Parameter | Value | Unit |
| Activation Enthalpy (ΔH‡) | +16.0 | kcal mol⁻¹ |
| Activation Entropy (ΔS‡) | -36.6 | cal K⁻¹ mol⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡ at 373 K) | 29.6 | kcal mol⁻¹ |
| Source: Adapted from kinetic data on palladium-catalyzed formylation. nih.gov |
Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), dictate the spontaneity and equilibrium position of a reaction. These values are often determined through calorimetry or calculated using computational methods. For many organometallic compounds, especially those that are volatile, thermodynamic data for phase transitions like sublimation are also important. researchgate.net
Table 2: Example Thermodynamic Data for a Crystalline Compound This table presents thermodynamic functions for Scandium Trifluoride (ScF₃) as an example of how such data are typically reported for crystalline inorganic compounds.
| Temperature (K) | Heat Capacity (Cp) (J K⁻¹ mol⁻¹) | Enthalpy (H° - H°(0)) (kJ mol⁻¹) | Entropy (S°) (J K⁻¹ mol⁻¹) |
| 298.15 | 83.500 | 14.000 | 90.000 |
| 400 | 91.041 | 22.942 | 115.747 |
| 600 | 96.657 | 41.813 | 153.928 |
| 800 | 99.003 | 61.404 | 182.092 |
| 1000 | 100.563 | 81.442 | 204.281 |
| Source: Adapted from thermodynamic data for ScF₃. researchgate.net |
Elucidation of Intermediates and Transition States
Understanding a reaction mechanism requires the identification and characterization of any transient species, including reaction intermediates and transition states.
Reaction Intermediates: In organoindium chemistry, intermediates can often be complex and exist in rapid equilibrium. wikipedia.org For example, the reaction of alkyl halides with indium metal can produce mixed organoindium halides. wikipedia.org The nature of the organoindium species can be highly dependent on the reaction conditions, including the solvent and the presence of additives like lithium salts. Recent studies have shown that the reaction of primary, secondary, and even tertiary alkyl halides with an indium(I) bromide/lithium bromide system generates monoorganoindium species of the type RInBr₂, which have been characterized by High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy. rsc.org In indium-mediated reactions in aqueous media, the nature of the active allylindium intermediate has been a subject of significant investigation. acs.org
Transition States: A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on the path from reactants to products. researchgate.netucsb.edu Due to their fleeting existence (on the order of femtoseconds), transition states cannot be isolated but can be studied and characterized using computational chemistry. ims.ac.jpyoutube.com Density Functional Theory (DFT) calculations are a powerful tool for locating the geometry of a transition state and calculating its energy, which corresponds to the activation energy of the reaction. youtube.comnih.gov For a proposed reaction mechanism, computational modeling of the transition states for each elementary step allows chemists to predict the most likely reaction pathway. researchgate.net For example, in the palladium-catalyzed rearrangement of allylic trichloroacetimidates, DFT studies were used to develop a model for enantioinduction by analyzing the C-N bond-forming transition state. nih.gov
Advanced Purification and Isolation Techniques
The purification of organoindium compounds is often challenging due to their sensitivity to air and moisture. wdfiles.com Therefore, specialized techniques that maintain an inert atmosphere, such as Schlenk line or glovebox methods, are required. chemistryviews.orgpitt.edu
Chromatographic Methodologies for Organoindium Species
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of organometallic compounds. epa.govresearchgate.netnih.gov For organoindium species, reversed-phase HPLC (RP-HPLC) is often employed, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. tandfonline.com
However, the separation of closely related organometallic isomers can be exceedingly difficult with standard HPLC methods. acs.org In some cases, polysaccharide-based chiral stationary phases (CSPs) have been successfully used to separate non-enantiomeric isomers of organometallic complexes that were inseparable by conventional chromatography or recrystallization. acs.org The choice of eluent is critical and often consists of mixtures of hexane, diethyl ether, or other organic solvents, sometimes with additives to improve separation. epa.govtandfonline.com
Crystallization and Sublimation for High Purity Isolation
Crystallization: Recrystallization is a fundamental technique for purifying solid compounds. For air-sensitive materials, this must be performed under an inert atmosphere. chemistryviews.orgschlenklinesurvivalguide.com Common methods include:
Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. schlenklinesurvivalguide.com
Solvent/Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility and induces crystallization. reddit.com
Solvent Layering: A less dense anti-solvent is carefully layered on top of a dense solution of the compound. Crystallization occurs slowly at the interface as the solvents diffuse into one another. schlenklinesurvivalguide.com
Sublimation: Sublimation is a phase transition from solid to gas without passing through a liquid phase. It is an excellent method for purifying volatile solids, as it avoids the use of solvents entirely. kindle-tech.com Vacuum sublimation is particularly effective for organometallic compounds, as the reduced pressure lowers the required sublimation temperature, preventing thermal decomposition of sensitive materials. kindle-tech.comyoutube.comlibretexts.org The crude solid is heated under vacuum, and the resulting vapor crystallizes on a cooled surface (a "cold finger"), leaving non-volatile impurities behind. youtube.comschrodinger.com This technique can achieve very high purities (>99.9%) and is widely used in the purification of organometallic precursors for materials science applications. schrodinger.com
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution ¹H, ¹³C, and ¹¹⁵In NMR Applications
High-resolution NMR spectroscopy in solution is fundamental for the initial characterization of a new compound.
¹H NMR: Proton NMR would be used to identify the number of distinct proton environments, their multiplicity (indicating neighboring protons), and their integration (relative number of protons). For a hypothetical Diethyl(methyl)indigane, one would expect to observe signals corresponding to the ethyl and methyl groups, as well as any protons on the indigane (B1207493) core. The chemical shifts of these protons would provide clues about their electronic environment.
¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. The chemical shifts would help to distinguish between aliphatic carbons (from the ethyl and methyl groups) and any aromatic or heterocyclic carbons within the indigane framework. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups. uvic.ca
¹¹⁵In NMR: Given the name "indigane," the presence of indium (In) is implied. ¹¹⁵In is an NMR active nucleus. huji.ac.il An ¹¹⁵In NMR spectrum would confirm the presence of indium in the molecule. huji.ac.il The chemical shift would be highly sensitive to the coordination environment and oxidation state of the indium atom. huji.ac.ilrsc.org However, as a quadrupolar nucleus, the signals are often broad. huji.ac.ilrsc.org
Interactive Data Table: Hypothetical NMR Data
Since no experimental data is available, the following table is a placeholder to illustrate how such data would be presented.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | Data not available | Data not available | Data not available | Data not available |
| ¹³C | Data not available | Data not available | Data not available | Data not available |
| ¹¹⁵In | Data not available | Data not available | Data not available | Data not available |
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH), allowing for the unambiguous assignment of proton signals to their attached carbons. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). It is vital for piecing together the carbon skeleton and identifying quaternary carbons. youtube.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the three-dimensional structure and stereochemistry of the molecule. researchgate.net
Solid-State NMR for Bulk and Crystalline Characterization
Solid-state NMR (ssNMR) would be employed to study this compound in its solid form. This technique can provide information about the molecular structure and packing in the crystalline state, which may differ from the solution state. rsc.org For compounds containing quadrupolar nuclei like ¹¹⁵In, ssNMR is particularly valuable for characterizing the local environment of the metal center. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. This is a critical step in confirming the identity of a new compound.
Fragmentation Pattern Analysis for Structural Corroboration
In the mass spectrometer, molecules are ionized and often break apart into characteristic fragments. Analyzing the masses of these fragments can provide valuable information about the molecule's structure. libretexts.orgchemguide.co.ukmsu.edu For a hypothetical this compound, one would expect to see fragmentation corresponding to the loss of the ethyl and methyl groups. The fragmentation of the indigane core would provide further structural clues.
Interactive Data Table: Hypothetical HRMS and Fragmentation Data
This table is a placeholder to illustrate the presentation of mass spectrometry data.
| Ion | m/z (calculated) | m/z (observed) | Fragment Lost |
| [M]⁺ | Data not available | Data not available | - |
| [M - CH₃]⁺ | Data not available | Data not available | Methyl radical |
| [M - C₂H₅]⁺ | Data not available | Data not available | Ethyl radical |
The chemical compound "this compound" is not found in the searched chemical databases and literature. It is possible that this is not the correct or standard name for the compound. Without a valid chemical identifier, it is not possible to provide the requested detailed scientific article with accurate data for the specified analytical techniques.
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Electronic Spectroscopy and Chiroptical Methods
The electronic properties and three-dimensional structure of molecules like this compound are primarily investigated using electronic spectroscopy and chiroptical methods. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, while Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules and their conformations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
The UV-Vis spectrum of a molecule is dictated by its chromophore, the part of the molecule that absorbs light. In the case of this compound, the fundamental chromophore is the indane (2,3-dihydro-1H-indene) ring system. The electronic spectrum of the parent indane molecule exhibits characteristic absorptions arising from π→π* transitions within the benzene (B151609) ring.
The spectrum of indane in the gas phase shows a series of absorption bands characteristic of a substituted benzene ring. These transitions correspond to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The fine structure often observed in the gas-phase spectra is a result of vibrational and rotational energy levels being superimposed on the electronic transitions. In solution, these fine details are typically broadened into a less-defined band.
The introduction of alkyl substituents, such as methyl and ethyl groups, onto the indane framework is known to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the electron-donating nature of alkyl groups, which raises the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. For instance, the UV spectrum of 1-methylindane shows a slight red shift compared to the parent indane. While specific data for this compound is not available, it is anticipated that the presence of two ethyl groups and a methyl group would lead to a further, albeit modest, bathochromic shift in its UV-Vis spectrum.
The position and intensity of these absorption bands can also be influenced by the solvent in which the spectrum is measured. sciencepublishinggroup.com
Table 1: UV Absorption Maxima for Indane and a Substituted Derivative
| Compound | Wavelength (λmax) (nm) | Solvent |
| Indane | ~260-275 (with fine structure) | Vapor |
| 1-Methylindane | Not explicitly detailed but expected to be slightly red-shifted from indane | Vapor |
| This compound | Estimated ~265-280 | Hypothetical |
Note: The data for this compound is an estimation based on general principles of alkyl substitution effects.
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies
Circular dichroism (CD) spectroscopy is an essential technique for the study of chiral molecules, as it measures the differential absorption of left and right circularly polarized light. researchgate.net For a molecule like this compound to be chiral, and thus CD-active, the placement of the diethyl and methyl groups must result in a non-superimposable mirror image. Assuming a chiral isomer of this compound, its CD spectrum would provide valuable information about its absolute configuration and preferred conformation in solution.
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The signs (positive or negative) and magnitudes of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms and chromophores within the molecule.
While no specific CD spectra for this compound are available, studies on other chiral indane derivatives can provide insight. For example, the chiroptical properties of chiral 1,1'-spirobi-indan derivatives have been investigated. rsc.org These complex molecules, which contain two indane units, exhibit distinct CD spectra that are dependent on their conformation. The observed Cotton effects in the regions of the ¹B and ¹Lₐ electronic transitions of the benzene chromophore are consistent with exciton (B1674681) coupling models, where the interaction between the two chromophores dictates the chiroptical response. rsc.org
For a hypothetical chiral this compound, the CD spectrum would be expected to show Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The specific pattern of these effects would be a unique fingerprint of its enantiomeric form and could be used to assign its absolute configuration by comparison with theoretical calculations or with the spectra of structurally related compounds of known chirality.
Table 2: Representative Chiroptical Data for a Chiral Indane Derivative
| Compound | Transition | Wavelength Region (nm) | Observed CD Signal |
| (1S, 3R, 3'S)-3,3'-di-t-butyl-1,1'-spirobi-indan | ¹B | ~220-250 | Exciton-coupled bands |
| (1S, 3R, 3'S)-3,3'-di-t-butyl-1,1'-spirobi-indan | ¹Lₐ | ~260-280 | Weaker Cotton effects |
| Chiral this compound | ¹Lₐ | Estimated ~265-280 | Hypothetical Cotton effects |
Note: The data for this compound is hypothetical and based on the expected behavior of a chiral indane derivative.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, offering a powerful lens to examine molecules at the electronic level. nrel.gov These methods, rooted in the principles of quantum mechanics, can predict a wide array of molecular properties with high accuracy. fu-berlin.denih.gov
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organometallic compounds due to its favorable balance of computational cost and accuracy. rsc.org For a compound like Diethyl(methyl)indigane, DFT calculations, often employing functionals such as B3LYP, would be used to optimize the molecular geometry and analyze the nature of the indium-carbon bonds. rsc.org The selection of an appropriate basis set is crucial, with sets like 6-31G(d,p) for lighter atoms (C, H) and a quasi-relativistic effective core potential like LanL2DZ for the indium atom being common choices to account for relativistic effects. rsc.org
Through these calculations, key parameters such as bond lengths and angles can be determined and compared with experimental data if available. For instance, in related organoindium complexes, DFT has been successfully used to rationalize solid-state structures observed through X-ray crystallography. researchgate.net Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity, identifying the likely sites for nucleophilic or electrophilic attack.
Ab initio methods, while computationally more demanding, can offer even higher accuracy for electronic structure and bonding analysis. These methods are based on first principles without the use of empirical parameters.
Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the experimental characterization of new compounds. substack.com
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. libretexts.orgmdpi.com By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. nih.gov These predicted shifts, when compared to experimental spectra, can help in the assignment of signals and confirm the proposed structure. libretexts.org For organometallic compounds, calculated chemical shifts can be particularly useful in understanding the electronic environment around the metal center. e-bookshelf.de
Vibrational Frequencies: The calculation of vibrational frequencies using DFT serves two primary purposes: confirming that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and predicting the infrared (IR) and Raman spectra. rsc.orglibretexts.org The calculated frequencies for this compound would correspond to the various stretching and bending modes of the molecule, including the characteristic In-C vibrations. These theoretical spectra can be invaluable for interpreting experimental IR and Raman data.
A hypothetical table of predicted vibrational frequencies for this compound based on DFT calculations is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (ethyl & methyl) | 2900-3000 |
| CH₂ bend (ethyl) | 1450-1470 |
| CH₃ bend (ethyl & methyl) | 1375-1385 |
| In-C stretch (diethyl) | 450-550 |
| In-C stretch (methyl) | 480-580 |
Note: This table is illustrative and contains hypothetical data as specific calculations for this compound are not available.
DFT calculations are a powerful tool for exploring the thermodynamics and kinetics of chemical reactions involving organoindium compounds. sciforum.net For this compound, this could involve studying its stability, decomposition pathways, or its reactivity with other molecules. By mapping the potential energy surface of a reaction, the structures and energies of reactants, products, intermediates, and transition states can be determined.
This allows for the calculation of reaction enthalpies, activation energies, and the elucidation of reaction mechanisms. For example, the energetics of ligand exchange reactions or the insertion of other molecules into the In-C bonds could be investigated. The calculated activation barriers would provide insight into the feasibility and rate of these potential reactions.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nextmol.comacs.org
For a flexible molecule like this compound, with its ethyl and methyl groups, multiple conformations may exist. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. By simulating the motion of the atoms over time, the dynamic behavior of the alkyl groups, such as bond rotations and vibrations, can be visualized and analyzed. This provides a more realistic understanding of the molecule's structure and behavior in a dynamic environment.
MD simulations are particularly well-suited for studying the influence of the solvent on the structure and behavior of a molecule. By explicitly including solvent molecules in the simulation box, the interactions between this compound and the solvent can be modeled. This can reveal how the solvent affects the conformational preferences of the molecule and its dynamic properties. Furthermore, MD simulations can be used to study intermolecular interactions in the liquid or solid state, providing insights into the bulk properties of the substance.
Advanced Applications and Material Science Potential
Catalytic Applications in Organic Synthesis
Diethyl(methyl)indigane as a Precursor for Organoindium Catalysts
No information was found regarding the use of this compound as a precursor for organoindium catalysts.
Evaluation in Specific Organic Transformations (e.g., C-C bond formation, redox reactions)
There is no available data on the evaluation of this compound-derived catalysts in any specific organic transformations, including carbon-carbon bond formation or redox reactions.
Turnover Frequencies (TOF) and Turnover Numbers (TON) Analysis
No studies reporting the turnover frequencies or turnover numbers for any catalytic process involving this compound were identified.
Catalyst Stability and Reusability Studies
There are no published studies on the stability or reusability of catalysts derived from this compound.
Precursors for Advanced Materials
Synthesis of Indium-Based Nanomaterials (e.g., quantum dots, nanowires)
No literature exists describing the use of this compound as a precursor for the synthesis of indium-based nanomaterials such as quantum dots or nanowires.
Information regarding the chemical compound “this compound” is not available in the scientific literature.
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Consequently, it is not possible to provide information on its advanced applications, material science potential, or its role in supramolecular chemistry and self-assembly as requested in the article outline. The subsections regarding its application in thin-film deposition techniques, polymer chemistry, optoelectronics, coordination motifs, and the formation of metal-organic frameworks or coordination polymers are entirely dependent on the existence and known properties of the specified compound.
It is possible that “this compound” may be a trivial name, a synonym not widely used, a proprietary name, or a typographical error. Without a valid chemical identifier, such as a CAS number or a standard IUPAC name, no verifiable data can be retrieved.
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Challenges and Future Research Directions
Overcoming Synthetic Challenges for Complex Organoindium Species
The synthesis of complex organoindium compounds presents a significant hurdle in the field. consensus.app The creation of molecules with intricate three-dimensional structures and multiple stereocenters demands highly selective and efficient synthetic methods. One of the primary difficulties lies in the controlled formation of carbon-indium bonds, particularly in molecules with diverse functional groups.
Key challenges include:
Stereocontrol: Achieving high stereoselectivity in the synthesis of chiral organoindium compounds remains a significant challenge. The development of new chiral ligands and asymmetric catalytic systems is crucial for accessing enantiomerically pure products.
Stability: Many organoindium compounds are sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions. This complicates their handling and purification, and can limit their practical applications.
Future research in this area will likely focus on the development of novel synthetic methodologies that offer greater control over reactivity and selectivity, enabling the construction of more complex and functionally diverse organoindium architectures.
Development of Greener and More Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic processes for organometallic compounds. nih.gov For organoindium compounds, this translates to a need for more environmentally benign and economically viable synthetic methods.
Key areas for development include:
Use of Greener Solvents: Traditional syntheses often employ volatile and toxic organic solvents. A shift towards greener alternatives, such as water, ionic liquids, or bio-based solvents, is a key objective. nih.gov The use of aqueous media is particularly attractive due to the unique reactivity and selectivity that can be achieved with organoindium reagents in water. researchgate.netwikipedia.org
Catalytic Methods: The development of catalytic methods for the synthesis of organoindium compounds can significantly reduce waste and improve atom economy. This includes the use of earth-abundant and non-toxic metal catalysts. riken.jp
Energy Efficiency: Exploring alternative energy sources, such as microwave irradiation, sonochemistry, or photochemistry, can lead to faster reaction times and reduced energy consumption compared to conventional heating methods. nih.gov
A recent development in sustainable organic synthesis involves the use of earth-abundant metals like sodium and iron for coupling reactions, offering a more environmentally friendly alternative to precious metal catalysts. riken.jp
Exploration of Novel Spectroscopic Probes for Real-Time Monitoring
A deeper understanding of reaction mechanisms is essential for optimizing synthetic protocols and designing more efficient catalysts. Real-time monitoring of organoindium-mediated reactions can provide invaluable mechanistic insights.
Future research will focus on the application and development of advanced spectroscopic techniques, such as:
In-situ Spectroscopy: Techniques like in-situ NMR, IR, and Raman spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products.
Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART) mass spectrometry and Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful tools for the rapid analysis of reaction mixtures and the identification of transient intermediates. researchgate.netnih.gov These methods can be particularly useful for studying reactions under heterogeneous conditions. rsc.org
The development of novel spectroscopic probes and methodologies will enable a more detailed understanding of the kinetics and mechanisms of organoindium reactions, facilitating the rational design of improved synthetic processes. rsc.org
Designing Next-Generation Organoindium Catalysts with Enhanced Performance
Organoindium compounds have shown promise as catalysts in a variety of organic transformations. The design of next-generation catalysts with improved activity, selectivity, and stability is a major area of research.
Key strategies for catalyst design include:
Ligand Modification: The electronic and steric properties of the ligands coordinated to the indium center play a crucial role in determining the catalyst's performance. The rational design of new ligand scaffolds is a key approach to tuning the reactivity and selectivity of the catalyst.
Support Materials: For heterogeneous catalysts, the choice of support material can significantly impact performance. Research into novel support materials with high surface area and tailored properties can lead to more robust and efficient catalysts. smartwatermagazine.com
Computational Modeling: Computational studies can provide valuable insights into catalyst structure and reaction mechanisms, guiding the design of new and improved catalysts. scitechdaily.comyoutube.com
Recent research has highlighted the importance of understanding the relationship between a catalyst's structure and its performance in order to design more efficient systems. scitechdaily.com
Expanding the Portfolio of Advanced Material Applications Beyond Current Scope
The unique electronic and optical properties of organoindium compounds make them attractive candidates for a variety of advanced material applications. wikipedia.org While they are already used in the production of semiconductors, there is significant potential for their use in other areas. bohrium.com
Future research will explore the application of organoindium compounds in:
Organic Electronics: The development of new organoindium-based materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
Luminescent Materials: The synthesis of novel organoindium complexes with tailored photoluminescent properties for applications in sensing, imaging, and lighting.
Metal-Organic Frameworks (MOFs): The use of organoindium building blocks for the construction of MOFs with unique porous structures and functionalities for applications in gas storage, separation, and catalysis. rsc.org
Expanding the scope of applications for organoindium compounds beyond their current uses will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and engineering. rsc.org
Q & A
Q. What are the established synthetic protocols for Diethyl(methyl)indigane, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as alkylation or condensation, requiring precise stoichiometric control and inert atmospheres. Optimization includes:
- Temperature gradients : Systematic testing of reaction temperatures (e.g., 25–80°C) to balance yield and byproduct formation.
- Catalyst screening : Comparing metal catalysts (e.g., Pd/C, Ni) for regioselectivity improvements .
- Purification validation : Use HPLC or GC-MS to verify purity (>95%) and confirm structural integrity via H/C NMR .
Note: Reproducibility requires detailed documentation of solvent purity, reagent sources, and inert gas flow rates .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign chemical shifts for ethyl and methyl groups; use DEPT-135 to distinguish CH/CH environments .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns.
- X-ray Diffraction (XRD) : For crystalline samples, determine bond lengths/angles and intermolecular interactions (e.g., Hirshfeld surface analysis) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
Q. How should researchers address safety and toxicity concerns during in vitro studies of this compound?
Methodological Answer:
- Material Safety Data Sheet (MSDS) compliance : Follow guidelines for handling volatile organics (e.g., fume hood use, PPE) .
- Acute toxicity screening : Conduct preliminary assays (e.g., brine shrimp lethality, Ames test) to prioritize in vivo studies .
- Environmental precautions : Contain spills with absorbent materials (e.g., vermiculite) to prevent soil/water contamination .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) enhance understanding of this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility parameters (e.g., logP) .
- Docking studies : Model ligand-protein interactions for drug discovery applications (e.g., binding affinity with target enzymes) .
Data Validation: Cross-reference computational results with experimental spectroscopic data .
Q. What strategies resolve contradictions in experimental data (e.g., divergent bioactivity results across studies)?
Methodological Answer:
- Source auditing : Verify reagent purity, storage conditions (e.g., light sensitivity), and batch variability .
- Statistical reconciliation : Apply ANOVA or t-tests to assess significance of outliers; use Bland-Altman plots for inter-lab variability .
- Mechanistic reevaluation : Re-examine assay conditions (e.g., pH, co-solvents) that may alter compound protonation/aggregation .
Q. How can crystallographic data (e.g., Hirshfeld surface analysis) elucidate intermolecular interactions in this compound?
Methodological Answer:
- Hirshfeld surface mapping : Quantify close contacts (e.g., H-bonding, π-π stacking) using CrystalExplorer software .
- Fingerprint plots : Differentiate dominant interactions (e.g., H···H vs. C···O) via 2D distance histograms .
- Thermal ellipsoid analysis : Assess molecular rigidity/disorder from XRD thermal parameters .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
